molecular formula C9H6F3NO2 B8292479 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene CAS No. 16588-76-4

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B8292479
CAS No.: 16588-76-4
M. Wt: 217.14 g/mol
InChI Key: CSBHONBMAUEBFH-UHFFFAOYSA-N
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Description

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-methoxy-3-trifluoromethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxy-3-trifluoromethylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .

Chemical Reactions Analysis

Types of Reactions

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides.

    Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Water: Hydrolyzes to form carbamic acid, which decomposes to amine and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with water.

Scientific Research Applications

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the production of polymers and coatings.

    Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3-Trifluoromethylphenyl isocyanate: Similar structure but lacks the methoxy group.

    4-Methoxyphenyl isocyanate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and properties, making it distinct from other isocyanates.

Properties

CAS No.

16588-76-4

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3

InChI Key

CSBHONBMAUEBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)C(F)(F)F

Origin of Product

United States

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